Cas no 14063-77-5 ((2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal)
(2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal
- (2Z)-3-Chloro-3-(4-chlorophenyl)acrylaldehyde
- 2-Propenal, 3-chloro-3-(4-chlorophenyl)-, (2Z)-
- (Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal
- 3-CHLORO-3-(P-CHLOROPHENYL)ACROLEIN
- β,p-Dichlorobenzene-2-propenal
- BS-24075
- 3-Chloro-3-(4-chlorophenyl)-2-propenal
- 14063-77-5
- beta,p-Dichlorobenzene-2-propenal
- CINNAMALDEHYDE, beta,p-DICHLORO-
- beta,p-Dichlorocinnamaldehyde
- SCHEMBL8338715
- A919913
- CS-0207643
- 2-Propenal, 3-chloro-3-(4-chlorophenyl)-, (Z)-
- 3-chloro-3-(4-chlorophenyl)acrolein
- 2-Propenal, 3-chloro-3-(4-chlorophenyl)-
- 88438-06-6
-
- MDL: MFCD01736613
- Inchi: 1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5-
- InChI Key: IWQMAUVMLFGNGU-UITAMQMPSA-N
- SMILES: Cl/C(=C\C=O)/C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 199.97968
- Monoisotopic Mass: 199.9795702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
(2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal Pricemore >>
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| Fluorochem | 020001-1g |
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| SHENG KE LU SI SHENG WU JI SHU | sc-322435-5 g |
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14063-77-5 | 10g |
¥3,949.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-322435-5g |
3-Chloro-3-(p-chlorophenyl)acrolein, |
14063-77-5 | 5g |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-322435A-10g |
3-Chloro-3-(p-chlorophenyl)acrolein, |
14063-77-5 | 10g |
¥3949.00 | 2023-09-05 | ||
| Ambeed | A522864-10g |
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$314.0 | 2024-04-24 |
(2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal Suppliers
(2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal
Compound CAS No. 14063-77-5: (2Z)-3-Chloro-3-(4-Chlorophenyl)Prop-2-Enal
The compound with CAS number 14063-77-5, commonly referred to as (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal, is a fascinating organic molecule with significant applications in various fields. This compound belongs to the class of alpha,beta-unsaturated aldehydes, which are known for their unique chemical properties and reactivity. The molecule features a conjugated enal system, which plays a crucial role in its chemical behavior and biological activity.
Structural Insights: The structure of (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal consists of a central enal group (CH=CHCHO) substituted with two chlorine atoms. One chlorine atom is attached to the alpha-carbon (C3), while the other is part of a para-substituted chlorophenyl group. This substitution pattern not only enhances the stability of the molecule but also imparts unique electronic properties. The Z configuration at the double bond (C2=C3) ensures a specific stereochemical arrangement, which is critical for its reactivity and biological interactions.
Chemical Properties: This compound exhibits typical properties of alpha,beta-unsaturated aldehydes, including high reactivity towards nucleophilic addition and Michael addition reactions. The presence of electron-withdrawing groups (chlorine atoms) further activates the alpha,beta-double bond, making it highly susceptible to conjugate additions. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of complex natural products and bioactive molecules.
Biological Activity: (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal has shown promising biological activity in various assays. For instance, it has demonstrated moderate antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents. Additionally, recent research has explored its role as a ligand in metalloenzyme inhibition, suggesting its potential application in drug discovery.
Synthesis and Applications: The synthesis of this compound typically involves multi-step processes, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. Its applications span across pharmaceuticals, agrochemicals, and materials science. For example, it serves as an intermediate in the synthesis of bioactive compounds with potential anticancer activity.
Environmental Considerations: As with many organic compounds, understanding the environmental impact of (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal is crucial. Studies have shown that it undergoes rapid degradation under UV light and microbial action, reducing its persistence in aquatic environments. However, further research is needed to fully assess its environmental fate and toxicity.
Future Prospects: The compound's unique properties and versatile reactivity position it as a valuable tool in modern organic chemistry. Ongoing research aims to explore its potential in developing novel therapeutics, agrochemicals, and advanced materials. Its ability to participate in complex molecular transformations makes it an attractive target for both academic and industrial chemists.
In conclusion, (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal (CAS No. 14063-77-5) is a multifaceted compound with significant implications across various scientific domains. Its chemical properties, biological activity, and synthetic versatility continue to drive innovative research and applications.
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